molecular formula C22H28N2O3S B2919075 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005299-90-0

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2919075
CAS No.: 1005299-90-0
M. Wt: 400.54
InChI Key: USMYRXDHWPHZBP-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-13-19(8-9-20(18)24)23-28(26,27)21-16(4)11-15(3)12-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYRXDHWPHZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline core.

    Acylation: The tetrahydroquinoline core is then acylated using 2-methylpropanoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the N-acylated product.

    Sulfonation: The final step involves the sulfonation of the aromatic ring using a sulfonyl chloride derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydroquinoline core can interact with biological membranes, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylbenzene: An aromatic hydrocarbon with similar structural elements.

    N-acylated tetrahydroquinolines: Compounds with similar core structures but different acyl groups.

    Sulfonamides: A broad class of compounds with the sulfonamide functional group.

Uniqueness

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Biological Activity

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its unique structure and potential biological activities. This compound features a tetrahydroquinoline core, an isobutyryl group, and a trimethylbenzenesulfonamide moiety. These structural characteristics contribute to its diverse pharmacological properties and applications in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H28N2O3S
Molecular Weight404.54 g/mol
StructureStructure
CAS Number1005299-90-0

Anticancer Properties

Research indicates that sulfonamide derivatives can exhibit significant anticancer activity. In studies involving glioblastoma (GBM) cells, compounds similar to this compound have shown promising results. For example:

  • Cell Proliferation Inhibition : The compound demonstrated a notable capacity to inhibit cell proliferation in GBM cells. In one study, a related sulfonamide derivative achieved up to 78% inhibition of cell growth at a concentration of 100 µM .
  • Mechanism of Action : The mechanism appears to involve interaction with receptor tyrosine kinases (RTKs), leading to increased apoptosis in cancer cells while sparing non-cancerous cells .

Cardiovascular Effects

Some studies have also explored the cardiovascular effects of sulfonamide derivatives:

  • Perfusion Pressure Studies : Experimental designs using isolated rat heart models indicated that certain benzenesulfonamides could affect perfusion pressure and coronary resistance. These studies suggest potential applications in treating conditions like pulmonary hypertension .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions.

Key Steps in Synthesis:

  • Formation of Tetrahydroquinoline Core : This involves cyclization reactions.
  • Introduction of Isobutyryl Group : Achieved through acylation reactions.
  • Sulfonamide Formation : The final step generally includes the reaction with sulfonyl chlorides.

Case Studies

Several case studies have been published that highlight the biological activity of related compounds:

  • Anti-GBM Activity : A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on GBM cells. The compound AL106 was found to be particularly effective with significant cell death induction .
  • Cardiovascular Effects : Research indicated that specific sulfonamide derivatives could modulate cardiovascular responses through calcium channel inhibition and other mechanisms .

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